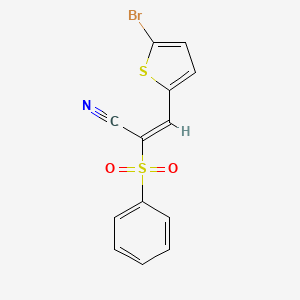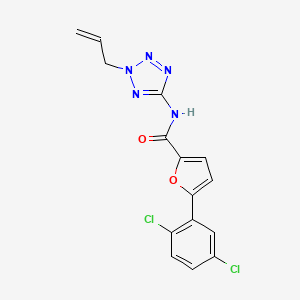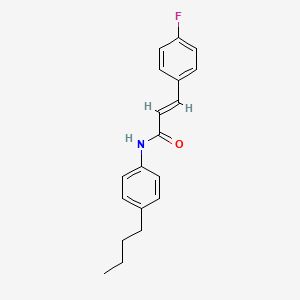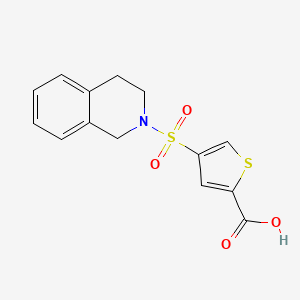![molecular formula C20H28N4O2 B4629734 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4629734.png)
3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide
Vue d'ensemble
Description
3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide is a useful research compound. Its molecular formula is C20H28N4O2 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.22122615 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Pathways : The chemical compound is related to the family of 1,3,4-oxadiazoles, which can be synthesized through various methods. Elnagdi et al. (1988) described the synthesis of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, which could be a precursor in synthesizing similar compounds (Elnagdi et al., 1988).
Biological and Pharmacological Activities
- Anticancer Potential : Research by Alam et al. (2016) investigated novel pyrazole derivatives, which include compounds with a 1,3,4-oxadiazole moiety, for their cytotoxicity and inhibitory activity against topoisomerase IIα, a target in cancer therapy (Alam et al., 2016).
- Antibacterial Applications : Tumosienė et al. (2012) synthesized 1,3,4-oxadiazole derivatives and evaluated their antibacterial activity, highlighting the potential use of such compounds in developing new antibacterial agents (Tumosienė et al., 2012).
- Urease Inhibition : Nazir et al. (2018) explored novel indole-based hybrid oxadiazole scaffolds with potential as urease inhibitors, an enzyme target for certain medical conditions (Nazir et al., 2018).
Chemical Modifications and Derivatives
- Structural Variations : Research by Abbasi et al. (2020) on bi-heterocyclic propanamides, which include 1,3,4-oxadiazole structures, emphasizes the importance of chemical modifications in enhancing biological activity (Abbasi et al., 2020).
- Synthetic Approaches : The study by Song et al. (2017) on 1,3,4-oxadiazole thioether derivatives provides insights into different synthetic approaches that can be employed for such compounds, which could be relevant to the synthesis of the compound (Song et al., 2017).
Therapeutic Applications
- Antiepileptic Activity : Research by Rajak et al. (2013) on novel limonene and citral-based 1,3,4-oxadiazoles highlighted their potential antiepileptic activity, demonstrating the therapeutic versatility of oxadiazole derivatives (Rajak et al., 2013).
Propriétés
IUPAC Name |
3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(2-pyridin-3-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c25-18(22-14-12-17-7-4-13-21-15-17)9-11-20-24-23-19(26-20)10-8-16-5-2-1-3-6-16/h4,7,13,15-16H,1-3,5-6,8-12,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSGKWDGMRAJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=NN=C(O2)CCC(=O)NCCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B4629666.png)
![{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE](/img/structure/B4629674.png)


![N-(5-chloro-2-methoxyphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B4629699.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4629711.png)
![N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4629716.png)


![3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4629729.png)
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629736.png)
![2-{1-[2-(3-FLUOROANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID](/img/structure/B4629745.png)
